2-Iodo-4-methylaniline
Overview
Description
2-Iodo-4-methylaniline is a chemical compound that can be used as a starting material or intermediate in the synthesis of various organic molecules. It is characterized by the presence of an iodine atom and a methyl group attached to an aniline ring. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of derivatives of 2-iodoaniline, such as 2,6-diiodo-4-methylaniline, has been explored. A study demonstrated that 4-methylaniline could be iodinated to form 2,6-diiodo-4-methylaniline with a yield of 75% by dissolving it in acetic acid and adding KI-KIO3 under specific conditions . This method is noted for its simplicity and cost-effectiveness, making it suitable for large-scale applications.
Molecular Structure Analysis
While the specific molecular structure of 2-iodo-4-methylaniline is not detailed in the provided papers, the structure of related compounds has been investigated. For instance, the crystal structure of a complex containing 2-methyl-4-nitroaniline was determined, revealing how nitroaniline molecules stack in the presence of nucleic acid components . This information can provide insights into the potential interactions and conformations that 2-iodo-4-methylaniline might exhibit due to the similarities in molecular structure.
Chemical Reactions Analysis
2-Iodoaniline derivatives are versatile in chemical reactions. They can undergo nickel-catalyzed cyclization with alkynyl aryl ketones to form quinoline derivatives, which are important compounds in medicinal chemistry . Additionally, palladium-catalyzed carbonylation of 2-iodoaniline derivatives has been used to synthesize various compounds, including 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents present .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodo-4-methylaniline are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as 2-methyl-4-nitroaniline, have been studied. For example, 2-methyl-4-nitroaniline forms a three-dimensional framework structure through hydrogen bonding, acting as both a donor and acceptor . This suggests that 2-iodo-4-methylaniline may also engage in hydrogen bonding, which could affect its solubility, melting point, and other physical properties.
Scientific Research Applications
Synthesis Applications
2-Iodo-4-methylaniline plays a role in various synthesis applications. For instance, it is used in the synthesis of 2,6-diiodo-4-methylaniline, which has been found to be a straightforward and cost-effective method with applications in the synthesis of iodo-substituent aniline complexes (Kou Xiao-yan, 2011).
Molecular Complexes and Color Changes
Research has shown that 2-Iodo-4-methylaniline can form molecular complexes, particularly when combined with dinitrobenzoic acids. These complexes exhibit interesting color properties, such as turning from colorless to vivid red or vice versa, based on molecular structures and interactions (Charlotte L. Jones, Chick C. Wilson, & L. Thomas, 2014).
Safety and Hazards
2-Iodo-4-methylaniline is toxic if swallowed and harmful if inhaled . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also hazardous to aquatic life with long-lasting effects . Protective measures, such as wearing protective gloves, clothing, and eye/face protection, are recommended when handling this compound .
properties
IUPAC Name |
2-iodo-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUKWIQLKKRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377244 | |
Record name | 2-iodo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methylaniline | |
CAS RN |
29289-13-2 | |
Record name | 2-Iodo-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29289-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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